molecular formula C16H13FO B14240614 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one CAS No. 188594-99-2

1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one

Katalognummer: B14240614
CAS-Nummer: 188594-99-2
Molekulargewicht: 240.27 g/mol
InChI-Schlüssel: OLZBJTGPXOZXJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one is an organic compound characterized by the presence of a fluorophenyl group attached to an ethenyl group, which is further connected to a phenyl ethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with acetophenone under basic conditions to form the desired product. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogen atoms or other functional groups onto the phenyl rings.

Wissenschaftliche Forschungsanwendungen

1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Fluorophenyl)-2-phenyl-ethanone
  • 1-(2-Fluorophenyl)ethanone
  • 1-Ethynyl-4-fluorobenzene

Comparison: 1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one is unique due to the presence of both fluorophenyl and ethenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

188594-99-2

Molekularformel

C16H13FO

Molekulargewicht

240.27 g/mol

IUPAC-Name

1-[4-[2-(4-fluorophenyl)ethenyl]phenyl]ethanone

InChI

InChI=1S/C16H13FO/c1-12(18)15-8-4-13(5-9-15)2-3-14-6-10-16(17)11-7-14/h2-11H,1H3

InChI-Schlüssel

OLZBJTGPXOZXJZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.